molecular formula C21H22N4O4S B11320009 5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N-methylbenzenesulfonamide

5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B11320009
M. Wt: 426.5 g/mol
InChI Key: HSBAUASVOCQSRS-UHFFFAOYSA-N
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Description

5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of 3,4-dihydroisoquinoline: This can be achieved through the reduction of isoquinoline using hydrogenation or other reducing agents.

    Acylation of 3,4-dihydroisoquinoline: The resulting 3,4-dihydroisoquinoline is then acylated with a suitable acyl chloride to form the 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl) intermediate.

    Synthesis of pyrazole derivative: The pyrazole ring is synthesized through cyclization reactions involving hydrazine and a suitable diketone.

    Coupling reactions: The final step involves coupling the pyrazole derivative with the acylated 3,4-dihydroisoquinoline and further functionalizing the compound with methoxy and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isoquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The sulfonamide and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its interactions with specific enzymes and receptors could lead to the development of new medications with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound’s unique properties are utilized in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroisoquinoline derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with pyrazole rings are known for their pharmacological properties.

    Sulfonamide derivatives: These compounds are widely used in medicinal chemistry for their antibacterial and anti-inflammatory effects.

Uniqueness

The uniqueness of 5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N-methylbenzenesulfonamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

5-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrazol-3-yl]-2-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C21H22N4O4S/c1-22-30(27,28)20-11-15(7-8-19(20)29-2)17-12-18(24-23-17)21(26)25-10-9-14-5-3-4-6-16(14)13-25/h3-8,11-12,22H,9-10,13H2,1-2H3,(H,23,24)

InChI Key

HSBAUASVOCQSRS-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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